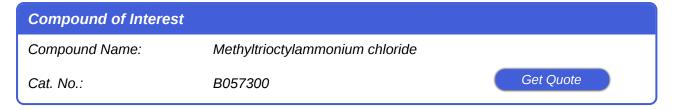


A Technical Guide to the Commercial Availability and Purity of Methyltrioctylammonium Chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrioctylammonium chloride, a quaternary ammonium salt, is a versatile compound with significant applications in pharmaceutical research and development, primarily as a phase transfer catalyst and an ion-pairing agent. Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides a comprehensive overview of the commercial availability of methyltrioctylammonium chloride, details its typical purity specifications, and outlines detailed experimental protocols for its analysis. The guide is intended to assist researchers, scientists, and drug development professionals in sourcing and verifying the quality of this critical reagent for their applications.

Commercial Availability

Methyltrioctylammonium chloride is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory benchtop quantities to bulk industrial supply. It is commonly marketed under several synonyms, including Aliquat® 336, tricaprylylmethylammonium chloride, and TOMAC.[1][2] The product is typically supplied as a viscous, colorless to pale yellow or orange liquid.[2][3]

It is important for researchers to note that some commercial products, particularly those referred to as Aliquat® 336, may be a mixture of C8 and C10 alkyl chains, with the C8 chain



being predominant.[4][5] For applications requiring high specificity, it is crucial to source **methyltrioctylammonium chloride** that is explicitly stated to be composed of C8 chains.[4]

A summary of representative commercial suppliers and their offered purities is presented in Table 1.

Table 1: Commercial Availability and Purity of Methyltrioctylammonium Chloride

Supplier	Product Name/Synonym	Stated Purity
AB Enterprises	Methyl Trioctyl Ammonium Chloride	High-purity
Sigma-Aldrich	Methyltrioctylammonium chloride	≥97.0% (AT)[6]
MedChemExpress	Methyl trioctyl ammonium chloride	98.0%[7]
TCI America	Methyltri-n-octylammonium Chloride	≥95.0% (T)[8]
J & K SCIENTIFIC LTD.	Methyltrioctylammonium chloride	99%[9]
Meryer (Shanghai) Chemical Technology Co., Ltd.	MethyltrioctylaMMoniuM chloride	99%[9]
Hubei Shishun Biotechnology Co. Ltd.	methyltrioctylammoniumchlorid e	99% HPLC[9]
Hangzhou Aiken New Materials Co., Ltd.	Methyl trioctyl ammonium chloride	90%/98%[9]
GTI Laboratory Supplies	Methyltrioctylammonium chloride	92.8%[10]

Purity and Impurities

The purity of **methyltrioctylammonium chloride** is a critical parameter that can significantly impact its performance in sensitive applications. Commercially available grades typically range



from 90% to over 99%.[9] The primary impurities can originate from the synthesis process and subsequent handling and storage.

Synthesis and Potential Impurities

The most common synthesis route for **methyltrioctylammonium chloride** is the quaternization of trioctylamine with methyl chloride.[3]

Synthesis Reaction:

 $(CH_3(CH_2)_7)_3N + CH_3CI \rightarrow [(CH_3(CH_2)_7)_3NCH_3]^+CI^-$

Based on this synthesis, potential impurities may include:

- Unreacted Trioctylamine: A tertiary amine that did not undergo quaternization.
- Other Alkylated Species: Quaternary ammonium salts with different alkyl chain lengths if the starting trioctylamine is not pure.
- Residual Solvents: Solvents used during the synthesis and purification process.
- Water: Due to the hygroscopic nature of the compound.[2]
- Starting Material for Trioctylamine Synthesis: Impurities carried over from the synthesis of the trioctylamine precursor.

A certificate of analysis for a representative batch of Trioctylmethylammonium Chloride is summarized in Table 2.

Table 2: Representative Certificate of Analysis Data

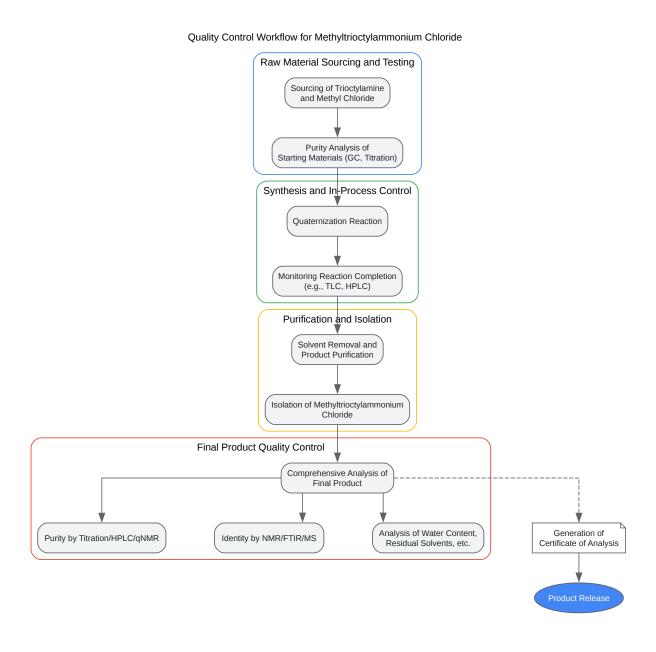


Test	Specification	Result
Purity (HPLC)	>95%	99.62% (ELSD)[11]
Appearance	White to Dark Brown Thick Oil to Low-Melting Solid	Dark Yellow to Dark Beige Thick Oil to Gel[11]
NMR	Conforms to Structure	Conforms[11]
Elemental Analysis	Conforms	%C: 73.05, %H: 13.58, %N: 3.52[11]
Mass Spectrometry (MS)	Conforms to Structure	Conforms[11]
Chloride Content	Report Result	8.8%[11]
Water Content	~1% (Typical)	Not specified in this CoA

Quality Control Workflow

A robust quality control process is essential to ensure the purity and consistency of **methyltrioctylammonium chloride**. The following diagram illustrates a typical workflow from raw material sourcing to final product release.





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Caption: Quality Control Workflow for Methyltrioctylammonium Chloride.



Experimental Protocols for Purity Determination

Accurate determination of the purity of **methyltrioctylammonium chloride** is crucial. The following sections provide detailed methodologies for common analytical techniques.

Potentiometric Titration

Potentiometric titration is a widely used and robust method for the quantification of quaternary ammonium compounds.[12]

Principle: This method involves the titration of the cationic quaternary ammonium salt with a standardized anionic surfactant, such as sodium lauryl sulfate (SLS). The endpoint is detected potentiometrically using an ion-selective electrode that responds to the change in the concentration of the quaternary ammonium cation in solution.

Apparatus and Reagents:

- Automatic titrator with a surfactant-selective electrode or a silver/silver chloride (Ag/AgCl) reference electrode.[13][12]
- Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution.[14]
- Borate buffer solution (pH 10).[14]
- Triton™ X-100 solution (non-ionic surfactant, to prevent precipitation on the electrode).[14]
- Deionized water.
- Analytical balance, volumetric flasks, pipettes, and beakers.

Procedure:

- Sample Preparation: Accurately weigh a quantity of the methyltrioctylammonium chloride sample expected to contain 0.02 – 0.06 mmol of the active ingredient into a 100 mL beaker.
 [15]
- Dissolve the sample in 50 mL of deionized water.



- Add 10 mL of the borate buffer solution (pH 10).[15]
- Add 0.5 mL of Triton™ X-100 solution.[15]
- Titration: Place the beaker on a magnetic stirrer and immerse the electrode and the titrator's dispensing tip into the solution.
- Titrate with the standardized 0.004 M SLS solution. The titrator will automatically add the titrant and record the potential.
- Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators will automatically identify this endpoint.

Calculation: The purity of **methyltrioctylammonium chloride** can be calculated using the following formula:

Purity (%) = $(V \times M \times MW) / (W \times 10)$

Where:

- V = Volume of SLS solution at the endpoint (mL)
- M = Molarity of the SLS solution (mol/L)
- MW = Molecular weight of methyltrioctylammonium chloride (404.16 g/mol)
- W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of **methyltrioctylammonium chloride** and its potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for a stationary phase (column) and a mobile phase. Detection is typically performed using an Evaporative Light

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Scattering Detector (ELSD) or a UV detector at a low wavelength, as quaternary ammonium salts lack a strong chromophore.

Instrumentation and Conditions (General Method):

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
- Column: A reversed-phase column, such as a C18 or a specialized column for cationic compounds like Newcrom AH.[16]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate)
 and an organic solvent (e.g., acetonitrile or methanol).[16]
- Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., < 220 nm).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of high-purity **methyltrioctylammonium chloride** reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Accurately weigh the methyltrioctylammonium chloride sample and dissolve it in the mobile phase to a known concentration.
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the reference standard
 against its concentration. Determine the concentration of methyltrioctylammonium
 chloride in the sample by comparing its peak area to the calibration curve.



Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[17][18]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

Instrumentation and Reagents:

- NMR spectrometer (e.g., 400 MHz or higher).
- High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
- Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- Analytical balance.

Procedure:

- Sample Preparation: Accurately weigh a specific amount of the methyltrioctylammonium chloride sample and a precise amount of the internal standard into an NMR tube.
- Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
- NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T¹ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.



- Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation: The purity of the **methyltrioctylammonium chloride** can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) \times (N_std / I_std) \times (MW_analyte / MW_std) \times (m_std / m_analyte) \times Purity_std (%)

Where:

- I = Integral value of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- analyte = methyltrioctylammonium chloride
- std = internal standard

Conclusion

The commercial availability of **methyltrioctylammonium chloride** is extensive, with various suppliers offering a range of purity grades. For researchers and professionals in drug development, a thorough understanding of the potential impurities and the methods for their detection is paramount. The experimental protocols detailed in this guide for potentiometric titration, HPLC, and qNMR provide a robust framework for the quality assessment of this important chemical. By implementing rigorous quality control, researchers can ensure the reliability and reproducibility of their experimental outcomes.



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